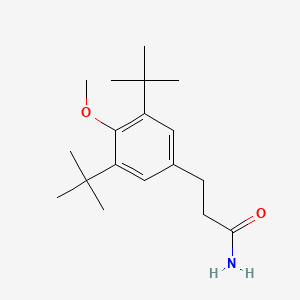
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bulky tert-butyl groups and a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide typically involves the reaction of 3,5-di-tert-butyl-4-methoxybenzaldehyde with a suitable amine under specific conditions. One common method includes the use of a reductive amination process, where the aldehyde is first reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications.
化学反応の分析
Types of Reactions
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, although they are generally resistant due to steric hindrance.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane complexes.
Substitution: Electrophiles like halogens or nitro groups under strong acidic or basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s bulky tert-butyl groups and methoxy group contribute to its unique binding properties, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-Di-tert-butyl-4-methoxyphenylphosphine: Contains a phosphine group instead of a propanamide moiety.
3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: Similar structure with a carboxylic acid group instead of an amide.
Uniqueness
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bulky tert-butyl groups and a methoxy group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H29NO2 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
3-(3,5-ditert-butyl-4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H29NO2/c1-17(2,3)13-10-12(8-9-15(19)20)11-14(16(13)21-7)18(4,5)6/h10-11H,8-9H2,1-7H3,(H2,19,20) |
InChIキー |
COUFNUGLNZCWBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)
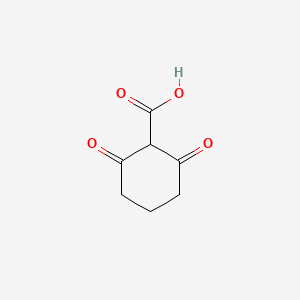


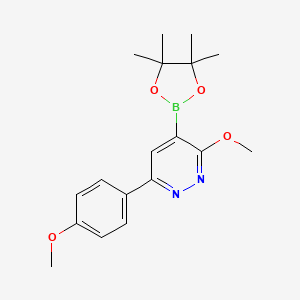

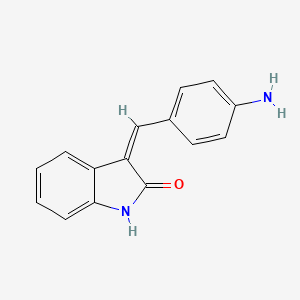
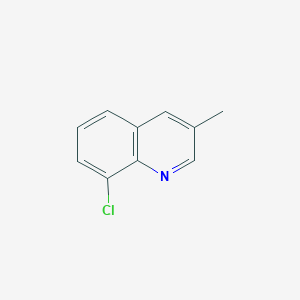
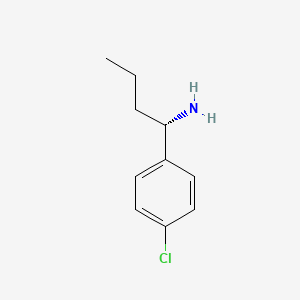
![2-Phenylbenzo[d]oxazole-5-carbonyl chloride](/img/structure/B12972139.png)



![4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)
